molecular formula C18H20O3S B1359379 2-(4-n-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene CAS No. 898778-52-4

2-(4-n-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene

Cat. No. B1359379
CAS RN: 898778-52-4
M. Wt: 316.4 g/mol
InChI Key: YFNGYJXDWSOXJK-UHFFFAOYSA-N
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Description

2-(4-n-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene, also known as BBTD, is a type of organic semiconductor material that has gained significant attention in recent years due to its unique properties. BBTD has been extensively studied for its potential applications in various fields such as organic electronics, optoelectronics, and photovoltaics.

Scientific Research Applications

Antimicrobial Applications

Thiophene derivatives have been shown to exhibit high antimicrobial activity against various microbial infections. Research efforts continue to discover the most active thiophene derivatives to combat microbial threats effectively .

Pharmaceutical Applications

The pharmacological properties of thiophene derivatives make them valuable in the pharmaceutical industry. They serve as intermediaries with therapeutic properties and attract significant academic and industrial interest .

Agrochemical Applications

Thiophene derivatives are also of interest in the agrochemical sector due to their utility in this field .

Anti-Inflammatory Activity

Some thiophene-based compounds have potential anti-inflammatory activity and have been explored for involvement in pathologies such as asthma, anaphylactic shock, and cardiovascular diseases .

Material Science and Industrial Chemistry

In material science and industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors, showcasing their versatility beyond biological applications .

Electronic and Optoelectronic Devices

Thiophene derivatives are used in the production of semiconductors, solar cells, organic field-effect transistors, and electroluminescent devices due to their favorable electronic properties .

Antiviral and Antitumor Applications

Different isomeric forms of thienothiophene have shown various applications including antiviral and antitumor activities, highlighting their potential in medical research and treatment .

Antiglaucoma Applications

Additionally, thienothiophene derivatives have been identified for their antiglaucoma properties, offering potential therapeutic options for eye health management .

properties

IUPAC Name

(4-butylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3S/c1-2-3-4-13-5-7-14(8-6-13)17(19)15-9-10-16(22-15)18-20-11-12-21-18/h5-10,18H,2-4,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNGYJXDWSOXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641951
Record name (4-Butylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-n-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene

CAS RN

898778-52-4
Record name (4-Butylphenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Butylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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